2-(2,3-Dimethylbenzoyl)oxazole
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Overview
Description
“2-(2,3-Dimethylbenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO2 . It contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dimethylbenzoyl)oxazole” includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It also contains a six-membered ring and an aromatic ketone .
Chemical Reactions Analysis
Oxazole compounds, including “2-(2,3-Dimethylbenzoyl)oxazole”, are known for their diverse chemical reactions . They can undergo a variety of reactions, including base-induced transformation reactions and [2 + 2 + 1] annulations .
Physical And Chemical Properties Analysis
The empirical formula of “2-(2,3-Dimethylbenzoyl)oxazole” is C12H11NO2, and its molecular weight is 201.22 g/mol .
Scientific Research Applications
Antiprotozoal Activity
- A study by Carballo et al. (2017) synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, showed significant activity against G. lamblia, surpassing that of the commercial drug metronidazole (Carballo et al., 2017).
Synthesis Methods
- Alvarez-Ibarra et al. (1989) described a one-pot synthesis method for 2-methylthio-1,3-oxazoles, which could potentially be applied to the synthesis of related compounds like 2-(2,3-Dimethylbenzoyl)oxazole (Alvarez-Ibarra et al., 1989).
- Kadam et al. (2016) explored the synthesis of 2,4,5-trisubstituted oxazoles, which provides insights into the structural and electronic characteristics of similar oxazole derivatives (Kadam et al., 2016).
Medicinal Chemistry
- Zhang et al. (2018) reviewed the wide range of biological activities of oxazole compounds, including antibacterial, antifungal, antiviral, and anticancer properties. This overview highlights the potential medicinal applications of oxazole derivatives like 2-(2,3-Dimethylbenzoyl)oxazole (Zhang et al., 2018).
Photophysical Properties
- Curitol et al. (2013) studied the photophysical properties of naphthoxazole derivatives, providing insight into the behavior of similar oxazole compounds under various conditions (Curitol et al., 2013).
Future Directions
Oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests a promising future for “2-(2,3-Dimethylbenzoyl)oxazole” in drug discovery and synthesis .
properties
IUPAC Name |
(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZPBRDXWQXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642121 |
Source
|
Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylbenzoyl)oxazole | |
CAS RN |
898784-42-4 |
Source
|
Record name | (2,3-Dimethylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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